(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-14-6-8(7-15)10(13-14)9-5-11-3-4-12-9/h3-6,15H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMRYULOROIVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, a compound characterized by its unique pyrazole and pyrazine structure, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by recent research findings.
The compound's molecular formula is with a molecular weight of approximately 204.23 g/mol. It features a pyrazole ring fused with a pyrazine ring, contributing to its distinctive chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of pyrazine derivatives with ethyl-substituted pyrazole precursors. Commonly used reaction conditions include catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the coupling reactions.
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, derivatives of 1H-pyrazole have shown antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers . The mechanism often involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR .
Case Study:
In a study evaluating novel pyrazole derivatives, specific compounds demonstrated potent activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating the potential for developing effective anticancer agents based on this scaffold .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Pyrazole derivatives have been synthesized and tested against various bacterial strains, showing effectiveness against E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure was found to enhance antimicrobial activity .
Table 1: Biological Activity of Pyrazole Derivatives
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Anticancer | MDA-MB-231, HepG2 | |
| Antimicrobial | E. coli, S. aureus | |
| Anti-inflammatory | TNF-α, IL-6 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. This interaction can modulate enzyme activities or receptor functions, leading to various pharmacological effects. For instance, the compound may inhibit pathways involved in cell proliferation and inflammation, which are crucial in cancer and autoimmune diseases .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The following table compares key structural analogs, emphasizing substituent variations, molecular properties, and applications:
Key Differences and Implications
- Pyrazine vs. Thiophene : The target compound’s pyrazine ring (C₄H₄N₂) offers nitrogen-rich π-conjugation, beneficial for binding to biological targets like enzymes or receptors. In contrast, the thiophene analog (C₄H₄S) provides sulfur-based electronic effects, enhancing metabolic stability in drug design .
- Fluorine Substitution : The 2-fluoroethyl variant introduces fluorine’s electronegativity, improving membrane permeability and resistance to oxidative degradation .
- Phenyl vs. Pyridine : Phenyl groups increase hydrophobicity, while pyridine’s lone electron pair enables metal coordination, useful in catalysis or supramolecular chemistry .
Physicochemical Properties
- Boiling/Freezing Points: Pyrazole-methanol derivatives generally exhibit high boiling points and low freezing points due to hydrogen bonding from the -OH group. For example, (1H-pyrazol-4-yl)methanol has a boiling point >200°C, making it suitable for high-temperature applications .
- Solubility : The pyrazine and pyridine analogs show moderate water solubility, whereas phenyl-substituted derivatives are more lipophilic .
Preparation Methods
Synthetic Strategy Overview
The preparation of (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol generally follows these key synthetic stages:
- Formation of the Pyrazole Core: Typically achieved via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.
- Introduction of the Pyrazin-2-yl Substituent: This can be performed by cross-coupling reactions such as Suzuki or related palladium-catalyzed methods, attaching the pyrazinyl moiety at the 3-position of the pyrazole.
- Installation of the Hydroxymethyl Group: Usually introduced by reduction of a corresponding pyrazolyl carboxylate or aldehyde intermediate, employing hydride reagents to convert carbonyl groups to the hydroxymethyl functionality.
Detailed Preparation Methods
Pyrazole Ring Construction and Substitution
Cyclocondensation Approach: The pyrazole ring is synthesized via condensation of substituted hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. For the ethyl substituent at N1, ethylhydrazine derivatives are used. The pyrazin-2-yl group can be introduced either by using pyrazinyl-substituted diketones or by post-pyrazole formation functionalization.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling is a preferred method for installing the pyrazin-2-yl substituent at the 3-position of the pyrazole ring. For example, a pyrazole-3-boronic acid pinacol ester intermediate can be coupled with 2-bromopyrazine under optimized conditions, minimizing palladium catalyst loading and avoiding harsh acidic conditions to improve yield and scalability.
Introduction of Hydroxymethyl Group
Reduction of Pyrazolyl Carboxylates: Ethyl 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylate can be reduced to the corresponding hydroxymethyl derivative using lithium aluminum hydride (LiAlH4) or similar hydride reagents in anhydrous ether solvents at low temperature (0 °C). The reaction is monitored by TLC and quenched carefully with ammonium chloride solution to avoid side reactions.
Alternative Reduction of Aldehydes: If the intermediate is a pyrazolyl aldehyde, mild reducing agents such as sodium borohydride (NaBH4) can be employed to convert the aldehyde to the hydroxymethyl group with high selectivity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Ethylhydrazine + 1,3-dicarbonyl compound, reflux in ethanol | 65–80 | Typical cyclocondensation |
| Suzuki coupling for pyrazinyl | Pyrazole-3-boronic acid pinacol ester + 2-bromopyrazine, Pd catalyst, base, solvent | 78–85 | Optimized for low Pd loading and scalability |
| Reduction to hydroxymethyl | LiAlH4 in diethyl ether, 0 °C, quench with NH4Cl solution | 85–90 | High selectivity, monitored by TLC |
Purification and Characterization
Purification: Crude products are purified by recrystallization from ethanol or methanol or by column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents to achieve high purity.
Characterization: Structural confirmation is achieved via NMR spectroscopy (¹H and ¹³C), FTIR (noting characteristic O–H and C=N stretches), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) for unambiguous structural elucidation.
Research Findings and Optimization
Catalyst Optimization: Recent advances highlight reducing the amount of expensive palladium catalyst in cross-coupling steps without compromising yield, improving economic feasibility for scale-up.
Selective Reduction: The hydroxymethyl group can be selectively introduced without oxidation of the pyrazinyl ring due to steric protection, ensuring functional group tolerance during reduction.
Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely used for monitoring reaction progress and purity.
Summary Table of Preparation Methods
Q & A
Basic: What are the standard synthetic routes for (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, and how are yields optimized?
The compound is typically synthesized via multi-step reactions involving pyrazole and pyrazine precursors. A common approach includes:
- Step 1 : Condensation of ethyl hydrazine derivatives with pyrazine-containing ketones to form the pyrazole core.
- Step 2 : Functionalization of the pyrazole C4 position with a hydroxymethyl group via reductive alkylation or nucleophilic substitution .
Yield optimization involves: - Reagent stoichiometry : Maintaining a 1:1.2 molar ratio of pyrazole to pyrazine derivatives to minimize side products.
- Catalysts : Using palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyrazine attachment).
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.6 ppm (ethyl CH₃), δ 4.2–4.5 ppm (CH₂OH), and aromatic pyrazine/pyrazole protons (δ 8.0–9.5 ppm).
- ¹³C NMR : Signals for pyrazine carbons (δ 140–150 ppm) and hydroxymethyl carbon (δ 60–65 ppm) .
- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C=N/C=C stretches (1500–1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1 for C₁₀H₁₄N₄O) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across studies?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using orthogonal assays (e.g., fluorescence-based and radiometric assays for kinase inhibition).
- Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC before testing .
- Metabolic interference : Perform liver microsome studies to identify active metabolites that might skew results .
Advanced: What computational strategies are recommended for predicting the binding mode of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., kinase domains from PDB). Prioritize flexible docking for the pyrazine ring due to its rotational freedom .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key interactions include:
- Hydrogen bonding between the hydroxymethyl group and catalytic residues (e.g., Asp86 in MAP kinases).
- π-Stacking of the pyrazine ring with aromatic side chains (e.g., Phe80) .
- QSAR Models : Train models using pyrazole derivatives’ IC₅₀ data to predict activity against novel targets .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.
- Stability monitoring : Perform monthly LC-MS checks for degradation (e.g., oxidation of hydroxymethyl to carboxylate) .
Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?
- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via UPLC-QTOF-MS. Major Phase I metabolites often include hydroxylation at the ethyl group or pyrazine ring .
- Isotope labeling : Synthesize a ¹³C-labeled analog to track metabolic fate in vivo.
- CYP inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to identify enzymes involved .
Advanced: What strategies mitigate by-product formation during large-scale synthesis?
- Process optimization :
- Temperature control : Keep coupling reactions at 60–70°C to suppress dimerization.
- Flow chemistry : Use continuous flow reactors for precise mixing and heat dissipation, improving yield by 15–20% .
- By-product analysis : Identify impurities via GC-MS and adjust protecting groups (e.g., tert-butyldimethylsilyl for hydroxymethyl) to block unwanted substitutions .
Basic: What in vitro models are suitable for initial biological screening?
- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., JAK2, EGFR).
- Anti-inflammatory activity : Test TNF-α suppression in LPS-stimulated RAW264.7 macrophages .
- Cytotoxicity : MTT assay in NIH/3T3 fibroblasts to establish selectivity indices .
Advanced: How can structure-activity relationships (SAR) guide further derivatization?
- Core modifications :
- Replace ethyl with cyclopropyl to enhance metabolic stability.
- Substitute pyrazine with triazine to alter electronic properties .
- Functional group analysis :
Advanced: What are the challenges in crystallizing this compound for X-ray studies, and how are they addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
